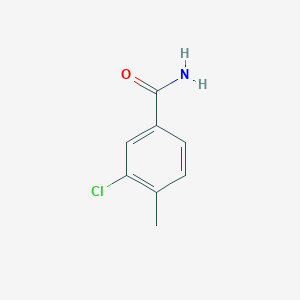

3-Chloro-4-methylbenzamide

Description

The exact mass of the compound 3-Chloro-4-methylbenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBWOBPUOXILAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384242 | |

| Record name | 3-chloro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24377-95-5 | |

| Record name | 3-chloro-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-METHYLBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methylbenzamide (CAS 24377-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-4-methylbenzamide (CAS 24377-89-9), a substituted benzamide with potential applications in medicinal chemistry and materials science. This document consolidates essential chemical data, safety information, detailed synthesis protocols, and spectral analysis. While the direct biological activity of 3-Chloro-4-methylbenzamide is not extensively documented in publicly available literature, the broader class of benzamides is known to exhibit a range of pharmacological activities. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound as a building block in the design of novel therapeutic agents and functional materials.

Chemical and Physical Properties

3-Chloro-4-methylbenzamide is a chlorinated and methylated derivative of benzamide. The strategic placement of the chloro and methyl groups on the aromatic ring influences its electronic properties, lipophilicity, and potential for intermolecular interactions, making it an intriguing candidate for further investigation in drug discovery and materials science.

Table 1: Chemical and Physical Properties of 3-Chloro-4-methylbenzamide [1]

| Property | Value |

| CAS Number | 24377-89-9 |

| Molecular Formula | C₈H₈ClNO |

| Molecular Weight | 169.61 g/mol |

| IUPAC Name | 3-chloro-4-methylbenzamide |

| Synonyms | 3-Chloro-p-toluamide |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 160-163 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. Low solubility in water. |

| XLogP3 | 2.1 |

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 3-Chloro-4-methylbenzamide. It is classified as harmful if swallowed and causes skin and serious eye irritation.[1]

Table 2: GHS Hazard and Precautionary Statements [1]

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| Precautionary Statements | P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Synthesis of 3-Chloro-4-methylbenzamide

The synthesis of 3-Chloro-4-methylbenzamide is typically achieved through the amidation of 3-chloro-4-methylbenzoyl chloride. The following protocol provides a detailed, step-by-step methodology for its preparation.

Experimental Protocol: Synthesis from 3-Chloro-4-methylbenzoic Acid

This two-step synthesis involves the initial conversion of 3-chloro-4-methylbenzoic acid to its corresponding acid chloride, followed by amidation.

Step 1: Synthesis of 3-Chloro-4-methylbenzoyl Chloride

Caption: Synthesis of 3-Chloro-4-methylbenzoyl Chloride.

Materials:

-

3-Chloro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

To the flask, add 3-chloro-4-methylbenzoic acid (1.0 equivalent).

-

Add anhydrous toluene to the flask.

-

Slowly add thionyl chloride (1.2 equivalents) to the suspension at room temperature.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-chloro-4-methylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Chloro-4-methylbenzamide

Caption: Synthesis of 3-Chloro-4-methylbenzamide.

Materials:

-

3-Chloro-4-methylbenzoyl chloride (from Step 1)

-

Aqueous ammonia or ammonium hydroxide

-

Dichloromethane (DCM)

-

Beaker or flask

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water)

Procedure:

-

Dissolve the crude 3-chloro-4-methylbenzoyl chloride in dichloromethane in a beaker or flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia or ammonium hydroxide to the stirred solution. A white precipitate will form.

-

Continue stirring for 1-2 hours, allowing the reaction to warm to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Chloro-4-methylbenzamide.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Spectral Data

The following are predicted and representative spectral data for 3-Chloro-4-methylbenzamide. It is important to note that while Sigma-Aldrich supplies this compound, they do not provide analytical data, and the buyer is responsible for confirming its identity and purity.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-Chloro-4-methylbenzamide is expected to show characteristic signals for the aromatic protons, the amide protons, and the methyl group protons. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbons in 3-Chloro-4-methylbenzamide are as follows:

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~168 |

| Aromatic C-Cl | ~135 |

| Aromatic C-CH₃ | ~138 |

| Aromatic C-H | 125-130 |

| Aromatic C-C(O)NH₂ | ~133 |

| Methyl (CH₃) | ~20 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

FT-IR Spectroscopy

The infrared spectrum of 3-Chloro-4-methylbenzamide will exhibit characteristic absorption bands for the functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3400-3200 | Two bands, characteristic of a primary amide |

| C-H Stretch (Aromatic) | 3100-3000 | |

| C-H Stretch (Aliphatic) | 3000-2850 | |

| C=O Stretch (Amide I) | ~1660 | Strong absorption |

| N-H Bend (Amide II) | ~1600 | |

| C-Cl Stretch | 800-600 |

Mass Spectrometry

The mass spectrum of 3-Chloro-4-methylbenzamide will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will result in an isotopic pattern for the molecular ion and chlorine-containing fragments (M⁺ and M+2 in an approximate 3:1 ratio).

Table 5: Predicted Mass Spectrometry Data [2]

| Ion | m/z (predicted) |

| [M+H]⁺ | 170.0367 |

| [M+Na]⁺ | 192.0186 |

| [M-H]⁻ | 168.0221 |

Applications in Research and Drug Development

While specific biological activities for 3-Chloro-4-methylbenzamide are not extensively reported, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Benzamide derivatives have been investigated for a wide range of therapeutic applications.

Potential as a Kinase Inhibitor Scaffold

The benzamide moiety can act as a hinge-binding motif in the ATP-binding pocket of protein kinases.[3] This makes 3-Chloro-4-methylbenzamide a valuable starting material for the synthesis of libraries of potential kinase inhibitors for targets in oncology and other diseases.[4][5]

Antimicrobial Potential

The benzamide scaffold has also been explored for the development of novel antibacterial and antifungal agents.[3] The presence of the chloro and methyl substituents on the aromatic ring of 3-Chloro-4-methylbenzamide can be systematically varied to explore structure-activity relationships (SAR) for antimicrobial activity.

Intermediate in Organic Synthesis

3-Chloro-4-methylbenzamide serves as a versatile intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and dyes.[3] Its functional groups, the amide and the chloro- and methyl-substituted aromatic ring, allow for a variety of chemical transformations.

Conclusion

3-Chloro-4-methylbenzamide is a readily synthesizable compound with a range of potential applications, particularly as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. This technical guide provides a solid foundation of its chemical properties, safety information, and synthetic protocols to aid researchers in their exploration of this and related compounds. Further investigation into the specific biological activities of 3-Chloro-4-methylbenzamide is warranted to fully elucidate its potential in drug discovery and development.

References

-

PrepChem. Synthesis of 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide. Available from: [Link]

-

PubChem. 3-Chloro-4-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Synthesis and biological evaluation of benzamide-chalcone hybrids as potential c-Met kinase and COX-2 inhibitors. Available from: [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

MDPI. Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. Available from: [Link]

-

ResearchGate. 1H and 13C NMR chemical shifts (ppm) of (3) and (4) molecules in the... Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

-

PubChemLite. 3-chloro-4-methylbenzamide (C8H8ClNO). Available from: [Link]

-

Supporting Information - The Royal Society of Chemistry. Available from: [Link]

-

PMC - National Center for Biotechnology Information. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Available from: [Link]

-

PubChem. 3-Chloro-4-(4-chloro-2-hydroxyphenoxy)-N-methylbenzamide. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Available from: [Link]

-

AIST:Spectral Database for Organic Compounds,SDBS. Available from: [Link]

-

YouTube. sample 13C NMR spectra of compounds with common functional groups. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

ResearchGate. a. FT-IR (neat) of 4-methylbenzamide (Scheme 2, 2h). Available from: [Link]

-

PMC - National Center for Biotechnology Information. 4-Chloro-N-(3-methylphenyl)benzamide. Available from: [Link]

-

Chemical Analysis Facility (CAF) - Research. Perkin-Elmer Spectrum 3 FTIR. Available from: [Link]

-

Spectroscopy Online. Tri-Range Applications of the Spectrum 3 Infrared Spectrometer. Available from: [Link]

-

IJTSRD. FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

-

Pendidikan Kimia. Operationally Simple Synthesis of N,N‑Diethyl-3-methylbenzamide (DEET) Using COMU as a Coupling Reagent. Available from: [Link]

Sources

- 1. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-chloro-4-methylbenzamide (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 3. 3-CHLOROBENZAMIDE(618-48-4) 13C NMR [m.chemicalbook.com]

- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-amino-N-benzyl-4-chloro-N-methylbenzamide | SCBT - Santa Cruz Biotechnology [scbt.com]

molecular weight and formula of 3-Chloro-4-methylbenzamide

Identity, Synthesis, and Pharmaceutical Utility of a Halogenated Toluamide Scaffold

Executive Summary

3-Chloro-4-methylbenzamide (CAS: 24377-95-5) represents a critical structural motif in medicinal chemistry, serving as a versatile intermediate for the synthesis of bioactive small molecules.[1][2][3][4][5] Characterized by a halogenated toluene core, this compound offers a strategic balance of lipophilicity and steric bulk, making it a valuable fragment in Fragment-Based Drug Discovery (FBDD).[1][2][4][5] This technical guide provides a comprehensive analysis of its physicochemical identity, validated synthetic protocols, and analytical characterization, designed specifically for drug development professionals requiring rigorous data integrity.[2][4][5]

Part 1: Physicochemical Identity & Structural Analysis[1][2][4][5]

Core Identity Data

The precise identification of 3-Chloro-4-methylbenzamide requires distinction from its structural isomers (e.g., N-methylbenzamide derivatives).[1][2][4][5][6] The methyl group is located at the para position relative to the amide, while the chlorine occupies the meta position.[1][2][4][5]

| Parameter | Specification | Technical Note |

| IUPAC Name | 3-Chloro-4-methylbenzamide | Preferred over "3-chloro-p-toluamide" for clarity.[1][2][4][5] |

| CAS Registry Number | 24377-95-5 | Critical: Do not confuse with 3-chloro-N-methylbenzamide (CAS 18370-10-0).[1][2][4] |

| Molecular Formula | C₈H₈ClNO | Carbon (56.6%), Hydrogen (4.7%), Chlorine (20.9%), Nitrogen (8.2%).[2][4][5] |

| Molecular Weight | 169.61 g/mol | Ideal range for FBDD (Rule of 3 compliant).[1][2][4] |

| Monoisotopic Mass | 169.0294 Da | Based on ³⁵Cl.[1][2][4][5] |

| Melting Point | 148–150 °C | Crystalline solid.[1][2][4][5] Sharp range indicates high purity.[1][4][7] |

| LogP (Predicted) | ~2.5 | Moderate lipophilicity; suitable for CNS-active scaffolds.[1][2][4][5] |

| H-Bond Donors/Acceptors | 1 / 1 | Primary amide functionality.[1][2][4][5][8] |

Structural Significance in Drug Design

The 3-chloro-4-methyl substitution pattern imparts specific electronic and steric properties:

-

Metabolic Stability: The chlorine atom at the meta position blocks metabolic oxidation at a typically vulnerable site on the phenyl ring.[1][2][4][5]

-

Sigma-Hole Interactions: The chlorine atom can participate in halogen bonding with carbonyl backbone residues in protein binding pockets.[1][2][4][5]

-

Orthogonal Functionalization: The primary amide (-CONH₂) serves as a precursor for dehydration to nitriles or Hofmann rearrangement to anilines.[1][2][4][5]

Part 2: Synthetic Pathways (Process Chemistry)

To ensure high yield and purity, the conversion of 3-chloro-4-methylbenzoic acid to the amide via an acid chloride intermediate is the industry-standard protocol.[1][2][4][5] This method avoids the harsh conditions of nitrile hydrolysis.[1][4]

Synthesis Workflow Diagram

Caption: Two-step synthesis via acyl chloride activation. This route minimizes side-product formation compared to direct condensation.[1][2][4]

Detailed Experimental Protocol

Objective: Synthesis of 3-Chloro-4-methylbenzamide on a 10g scale.

Step 1: Activation (Acid Chloride Formation) [1][2][4][5]

-

Charge: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), place 10.0 g (58.6 mmol) of 3-chloro-4-methylbenzoic acid.

-

Solvent/Reagent: Add 30 mL of thionyl chloride (SOCl₂) carefully. Caution: SO₂ and HCl gas evolution.[1][2][4]

-

Catalysis: Add 2 drops of dry DMF to catalyze the Vilsmeier-Haack type mechanism.

-

Reaction: Reflux the mixture at 75-80°C for 3 hours until the solution becomes clear and gas evolution ceases.

-

Workup: Remove excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil.

Step 2: Amidation

-

Preparation: Dissolve the crude acid chloride in 20 mL of anhydrous dichloromethane (DCM).

-

Addition: Cool 50 mL of concentrated aqueous ammonia (28%) to 0°C in an Erlenmeyer flask.

-

Reaction: Dropwise add the DCM solution to the stirring ammonia over 20 minutes. A white precipitate will form immediately.[1][4]

-

Completion: Allow the mixture to warm to room temperature and stir for 1 hour.

-

Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove ammonium chloride salts, then wash with cold hexane (20 mL).[1][2][4]

-

Purification: Recrystallize from ethanol/water (1:1) to obtain white needles.[1][4]

-

Yield Expectation: 85–92%.

Part 3: Analytical Characterization[1][2][4]

Validating the identity of 3-Chloro-4-methylbenzamide requires confirming the substitution pattern (NMR) and the halogen presence (MS).[1][2][4][5]

Mass Spectrometry (Isotope Pattern)

The presence of a single chlorine atom creates a distinct isotopic signature due to the natural abundance of ³⁵Cl (75.7%) and ³⁷Cl (24.2%).[1][2][4][5]

-

Molecular Ion (M⁺): m/z 169 (100% relative abundance)[1][2][4]

-

Isotope Peak (M+2): m/z 171 (~32% relative abundance)[1][2][4][5]

-

Fragmentation: Loss of -NH₂ (M-16) and -CONH₂ (M-44) are characteristic of primary benzamides.[1][2][4][5]

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Common for amides due to solubility and H-bonding disruption).[1][2][4][5]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.90 | Broad Singlet | 1H | -NH (Amide) | One proton H-bonded to solvent.[1][2][4][5] |

| 7.85 | Doublet (J~1.8Hz) | 1H | Ar-H (C2) | Meta-coupling to H6; isolated between Cl and CO. |

| 7.72 | dd (J~8.0, 1.8Hz) | 1H | Ar-H (C6) | Ortho-coupling to H5; Meta-coupling to H2.[1][2][4][5] |

| 7.45 | Doublet (J~8.0Hz) | 1H | Ar-H (C5) | Ortho-coupling to H6; adjacent to Methyl.[1][2][4][5] |

| 7.35 | Broad Singlet | 1H | -NH (Amide) | Second amide proton.[1][2][4][5] |

| 2.38 | Singlet | 3H | -CH₃ | Methyl group on the aromatic ring.[1][2][4][5] |

Analytical Logic Diagram

Caption: Multi-modal validation workflow ensuring structural connectivity, elemental composition, and phase purity.

Part 4: Pharmaceutical Applications & Safety[1][2][4][9]

Scaffold Utility

3-Chloro-4-methylbenzamide is not merely an end-product but a "privileged structure" intermediate.[1][2][4][5]

-

Kinase Inhibition: The benzamide motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase enzymes.[1][2][4][5] The 3-Cl substituent often fills a hydrophobic pocket (gatekeeper residue), improving selectivity.[1][2][4][5]

-

Bioisosterism: It serves as a precursor to N-substituted benzamides found in histone deacetylase (HDAC) inhibitors.[1][2][4][5]

-

Agrochemicals: Used in the synthesis of urea-based herbicides where the electron-withdrawing chlorine increases the acidity of the urea protons, enhancing potency.[1][2][4][5]

Safety & Handling (GHS Standards)

-

Signal Word: Warning

-

Hazard Statements:

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis (though slow) by atmospheric moisture.[1][2][4]

References

-

National Center for Biotechnology Information. (2025).[1][4] PubChem Compound Summary for CID 2801401, 3-Chloro-4-methylbenzamide.[1][2][4] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2025).[1][2][4][5] Registration Dossier: 3-Chloro-4-methylbenzamide (CAS 24377-95-5).[1][2][3][4][5] Retrieved from [Link][1][2][4][5]

-

Vogel, A. I. (1989).[1][2][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2][4] Longman Scientific & Technical.[1][4] (Standard reference for acid chloride to amide conversion protocols).

Sources

- 1. Benzenamine, 3-chloro-4-methyl- [webbook.nist.gov]

- 2. prepchem.com [prepchem.com]

- 3. 3-CHLORO-4-METHYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-chloro-4-methylbenzamide (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 7. 4 Chloro 3 Nitro Benzamide - Industrial Use at an Attractive Price [shreechemopharma.com]

- 8. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide - Google Patents [patents.google.com]

A Comprehensive Safety & Handling Guide for 3-Chloro-4-methylbenzamide for Research Professionals

This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of 3-Chloro-4-methylbenzamide. It is intended for researchers, scientists, and drug development professionals who work with this compound. Moving beyond a standard Safety Data Sheet (SDS), this guide elucidates the causality behind safety protocols, providing a framework for integrating best practices into your experimental workflows to ensure a self-validating system of safety.

Core Chemical & Physical Identity

A foundational understanding of a compound's properties is the first step in a robust safety assessment. 3-Chloro-4-methylbenzamide is a substituted aromatic amide, and its physical state as a solid powder dictates the primary routes of potential exposure—namely inhalation of dust and inadvertent ingestion.

| Property | Value | Source |

| IUPAC Name | 3-chloro-4-methylbenzamide | [1] |

| CAS Number | 24377-95-5 | [1] |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [1] |

| Appearance | Solid, Powder | [3] |

GHS Hazard Profile: An Analytical Perspective

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For 3-Chloro-4-methylbenzamide, the classifications point to specific, manageable risks within a laboratory setting.[1]

| GHS Classification | Hazard Statement | Precautionary Statement Examples |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Expert Analysis:

-

Oral Toxicity (H302): The primary risk in a professional lab setting is not direct ingestion, but rather hand-to-mouth contamination. This underscores the criticality of strict administrative controls, such as prohibiting food and drink in the lab and mandating thorough handwashing after handling.[3]

-

Eye Irritation (H319): As a fine powder, the compound can easily become airborne during weighing or transfer, posing a significant risk of eye contact.[3] This hazard makes the use of appropriate eye protection non-negotiable and dictates handling techniques that minimize dust generation.

The Hierarchy of Controls: Proactive Risk Mitigation

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. The NIOSH Hierarchy of Controls prioritizes strategies from most to least effective. This framework is essential for designing inherently safe experimental protocols.

Caption: The NIOSH Hierarchy of Controls prioritizes safety strategies.

Application to 3-Chloro-4-methylbenzamide:

-

Engineering Controls: The most critical control for this compound is to handle it within a certified chemical fume hood or a powder containment enclosure. This isolates the user from airborne particles, directly mitigating both inhalation and eye exposure risks. Ensure eyewash stations and safety showers are in close proximity to the workstation.[4][5]

-

Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for all work involving this compound. This includes designating specific areas for its use, providing thorough training on its hazards, and enforcing a strict policy of "no eating, drinking, or smoking" in the laboratory.[3][6]

-

Personal Protective Equipment (PPE): PPE is the final barrier. Its use is mandatory, even with robust engineering controls in place.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. Must conform to OSHA 29 CFR 1910.133 or EN166 standards. | Protects against airborne powder and accidental splashes.[4][7] |

| Hand Protection | Nitrile gloves. Inspect prior to use. | Provides a chemical barrier for dermal contact.[8] |

| Body Protection | A buttoned lab coat and closed-toe shoes. | Prevents contamination of personal clothing. |

| Respiratory Protection | Not typically required if handled in a fume hood. If engineering controls fail or for large spills, use a NIOSH-approved particulate respirator. | Protects against inhalation of fine dust particles.[4] |

Standard Operating & Emergency Protocols

The following protocols are designed to be self-validating systems, ensuring safety through methodical, repeatable actions.

Protocol: Safe Weighing and Handling of Solid 3-Chloro-4-methylbenzamide

-

Preparation: Don all required PPE as specified in the table above.

-

Designate Area: Perform all manipulations within a certified chemical fume hood.

-

Containment: Use a disposable weigh boat or glassine paper to contain the powder. Place it on the analytical balance.

-

Transfer: Use a chemically resistant spatula to carefully transfer the desired amount of the compound. Avoid any actions that could generate dust, such as dropping the powder from a height.

-

Cleaning: After transfer, gently tap the spatula to dislodge any remaining powder into the weigh boat. Clean the spatula and any contaminated surfaces with a solvent-dampened wipe (e.g., 70% ethanol), and dispose of the wipe as chemical waste.

-

Transport: If moving the weighed compound, ensure it is in a sealed and clearly labeled container.

-

Post-Handling: Thoroughly wash hands with soap and water after the procedure is complete and PPE is removed.[6]

Protocol: Emergency First-Aid Response

The immediate and correct response to an exposure is critical. The following workflow should be posted in any area where the compound is used.

Sources

- 1. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 3-chloro-4-methylbenzamide (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

The Strategic Role of 3-Chloro-4-methylbenzamide in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 3-chloro-4-methylbenzamide, a pivotal intermediate in pharmaceutical development. Tailored for researchers, chemists, and professionals in drug discovery, this document elucidates the synthesis, chemical properties, and strategic applications of this compound, underscoring its significance in the synthesis of complex active pharmaceutical ingredients (APIs).

Introduction: The Unseen Architect of Pharmaceutical Innovation

In the intricate landscape of pharmaceutical manufacturing, the journey from a simple molecule to a life-saving drug is paved with a series of critical chemical transformations. Central to this process are the intermediate compounds, the unsung heroes that form the backbone of complex API synthesis. 3-Chloro-4-methylbenzamide (C8H8ClNO) is one such crucial intermediate, valued for its specific structural features that allow for versatile chemical modifications. Its substituted benzene ring offers a scaffold for building molecular complexity, making it a valuable precursor in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical characteristics of 3-chloro-4-methylbenzamide is paramount for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C8H8ClNO | PubChem[1] |

| Molecular Weight | 169.61 g/mol | PubChem[1] |

| CAS Number | 24377-95-5 | PubChem[1] |

| IUPAC Name | 3-chloro-4-methylbenzamide | PubChem[1] |

| Appearance | White to off-white crystalline solid (typical) | General Knowledge |

| Melting Point | Not widely reported, requires experimental determination | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO | General Chemical Principles |

Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-chloro-4-methylbenzamide is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2).[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 3-Chloro-4-methylbenzamide: A Step-by-Step Protocol

The most common and industrially scalable method for the synthesis of 3-chloro-4-methylbenzamide is the amidation of its corresponding carboxylic acid, 3-chloro-4-methylbenzoic acid. This can be achieved through the formation of a more reactive acyl chloride intermediate.

Reaction Principle: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and ammonia is generally inefficient due to the formation of a stable ammonium carboxylate salt. To facilitate the reaction, the carboxylic acid is first converted to a more electrophilic species, typically an acyl chloride, using a chlorinating agent like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride readily reacts with ammonia to form the desired amide.

Detailed Experimental Protocol

Materials:

-

3-chloro-4-methylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Aqueous ammonia (NH₄OH)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)

Procedure:

Step 1: Synthesis of 3-chloro-4-methylbenzoyl chloride

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-methylbenzoic acid (1.0 eq).

-

Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 3-chloro-4-methylbenzoyl chloride is a yellow to brown oil and is typically used in the next step without further purification.

Step 2: Synthesis of 3-chloro-4-methylbenzamide

-

Dissolve the crude 3-chloro-4-methylbenzoyl chloride in an anhydrous inert solvent such as dichloromethane (DCM) in a clean, dry round-bottom flask.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add an excess of concentrated aqueous ammonia (e.g., 2-3 eq) dropwise to the cooled solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-chloro-4-methylbenzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

The Role of 3-Chloro-4-methylbenzamide in Pharmaceutical Synthesis

The strategic placement of the chloro and methyl groups on the benzamide scaffold makes 3-chloro-4-methylbenzamide a valuable building block for the synthesis of various targeted therapies, particularly kinase inhibitors used in oncology. While direct utilization in a marketed drug is not prominently documented, its structural motifs are present in several important APIs. The following section explores its potential application in the synthesis of analogs of well-known kinase inhibitors.

A Potential Precursor for Sorafenib Analogs

Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] The synthesis of Sorafenib involves the coupling of 4-chloro-N-methylpicolinamide with 4-aminophenol.[3] 3-Chloro-4-methylbenzamide shares structural similarities with the picolinamide fragment and could be envisioned as a starting material for the synthesis of novel Sorafenib analogs.

A Building Block for Axitinib-like Structures

Axitinib is another potent kinase inhibitor used for the treatment of advanced renal cell carcinoma.[4] The synthesis of Axitinib involves the use of 2-mercapto-N-methylbenzamide.[5] The benzamide moiety is a core component of the final drug structure. By analogy, 3-chloro-4-methylbenzamide could serve as a starting point for the synthesis of novel kinase inhibitors with a similar pharmacophore, where the chloro and methyl groups can be further functionalized to modulate the compound's activity and pharmacokinetic properties.

Analytical Methods for Quality Control

Ensuring the purity and identity of 3-chloro-4-methylbenzamide is critical for its successful application in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for assessing the purity of 3-chloro-4-methylbenzamide and for monitoring the progress of its synthesis.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-dependent gradient from a higher concentration of A to a higher concentration of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the separation of the desired product from starting materials, by-products, and other impurities.[6][7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for confirming the chemical structure of 3-chloro-4-methylbenzamide. The expected chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

Expected ¹H NMR Signals (in CDCl₃, shifts are approximate):

-

Aromatic protons: Multiple signals in the range of 7.0-8.0 ppm.

-

Methyl protons: A singlet around 2.4 ppm.

-

Amide protons: A broad singlet that can appear over a wide range (e.g., 5.5-7.5 ppm) and may exchange with D₂O.

Expected ¹³C NMR Signals (in CDCl₃, shifts are approximate):

-

Carbonyl carbon: A signal around 168 ppm.

-

Aromatic carbons: Multiple signals between 120-140 ppm.

-

Methyl carbon: A signal around 20 ppm.

Conclusion

3-Chloro-4-methylbenzamide is a strategically important intermediate in pharmaceutical synthesis. Its straightforward synthesis from readily available starting materials, combined with its versatile chemical functionality, makes it an attractive building block for the development of novel active pharmaceutical ingredients. A thorough understanding of its synthesis, properties, and analytical characterization is essential for any researcher or drug development professional working in this field. The insights provided in this technical guide aim to facilitate the effective utilization of this compound in the ongoing quest for new and improved medicines.

References

-

The Royal Society of Chemistry. Compound purity analysis and HPLC data. [Link]

- SUN Min, WEI Hong-to, CI Jin, JI Min. Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 2009, 44(05): 394-396.

-

Quickcompany. Novel Intermediates And Process For Preparation Of Axitinib. [Link]

- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

- Kim, J., et al. Convenient Synthesis of Sorafenib and Its Derivatives. Bulletin of the Korean Chemical Society, 2010, 31(4), 971-973.

-

MDPI. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

Thieme Connect. A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. [Link]

-

Der Pharma Chemica. New Route for the synthesis of Bosutinib. [Link]

-

Asian Journal of Research in Chemistry. Modified reaction condition to achieve high yield and cost efficient hazardous free synthesis of Sorafenib API. [Link]

-

ResearchGate. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

-

ResearchGate. A New and Practical Synthesis of Bosutinib. [Link]

-

PMC. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. [Link]

-

ResearchGate. N-(3-Chlorophenyl)-4-methylbenzamide hemihydrate. [Link]

- Google Patents.

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

Patsnap. Preparation method of axitinib intermediate. [Link]

-

A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. [Link]

- Google Patents.

- Google Patents.

-

ResearchGate. Synthetic routes towards intermediates en route to axitinib and vortioxetine. [Link]

-

PubChemLite. 3-chloro-4-methylbenzamide (C8H8ClNO). [Link]

-

PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. [Link]

-

Supporting Information. 25 - Supporting Information. [Link]

-

PubChem. 3-Chloro-4-methylbenzamide. [Link]

- Google Patents. US6413431B1 - HPLC method for purifying organic compounds.

Sources

- 1. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.de [thieme-connect.de]

- 4. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]

- 5. Preparation method of axitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Toxicological Characterization and Safe Handling of 3-Chloro-4-methylbenzamide

This technical guide provides a comprehensive toxicological profile and handling framework for 3-Chloro-4-methylbenzamide .

Editorial Note on Chemical Identity: The CAS number provided in your request (24377-50-6 ) appears to be a typographical error or a rare database artifact. The chemically validated CAS registry number for 3-Chloro-4-methylbenzamide is 24377-95-5 .[1] This guide utilizes the validated data for CAS 24377-95-5 to ensure safety and accuracy.

Executive Summary

3-Chloro-4-methylbenzamide is a functionalized aromatic amide primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceutical compounds. While often categorized as a standard organic irritant, its halogenated structure introduces specific toxicological risks—particularly acute oral toxicity and potential genotoxicity—that require rigorous containment strategies beyond standard Good Laboratory Practice (GLP). This guide synthesizes data from ECHA notifications and vendor safety assessments to establish a self-validating safety protocol.

Chemical Identity & Physicochemical Context

Understanding the physical state is the first step in exposure control. As a solid powder, the primary vector for occupational exposure is inhalation of dust and dermal contact.

| Property | Data | Relevance to Safety |

| IUPAC Name | 3-Chloro-4-methylbenzamide | Official nomenclature for inventory. |

| CAS Number | 24377-95-5 | CRITICAL: Verify container labels against this CAS. |

| Molecular Formula | C₈H₈ClNO | Halogenated nitrogenous compound.[2][3] |

| Molecular Weight | 169.61 g/mol | Low MW facilitates potential skin permeation. |

| Physical State | Solid (Crystalline Powder) | High dust generation potential during weighing. |

| Solubility | Low in water; Soluble in DMSO, Methanol | Use organic solvent-resistant gloves (e.g., Nitrile/Butyl). |

Toxicity Profile & Mechanism of Action

This section analyzes the biological impact of the compound, moving beyond simple hazard codes to mechanistic understanding.

Acute Toxicity (GHS Category 4)

The compound exhibits moderate acute toxicity. The presence of the chlorine substituent on the aromatic ring typically enhances lipophilicity, potentially increasing bioavailability compared to non-halogenated benzamides.

-

Oral Toxicity: Classified as Harmful if swallowed (H302) .[2][4]

-

Murine Data: LD50 (Mouse) ≈ 1100 mg/kg [1].[5]

-

Rat Data: LD50 (Rat) ≈ 3000 mg/kg [1].

-

Interpretation: The discrepancy between mouse and rat data suggests species-specific metabolic sensitivity. Safety margins should be calculated based on the more sensitive species (Mouse: 1100 mg/kg).

-

Irritation & Sensitization

-

Ocular (H319): Causes serious eye irritation.[2] The amide functionality can induce lachrymation and conjunctival inflammation upon contact.

-

Dermal (H315): Causes skin irritation.[6] Prolonged contact may lead to dermatitis.

-

Respiratory (H335): May cause respiratory irritation.[5] Inhalation of dust triggers mucosal inflammation in the upper respiratory tract.

Genotoxicity Warning (Vendor Specific)

While not universally classified as a mutagen by all agencies, certain high-purity vendor Safety Data Sheets (SDS) classify structurally similar chlorinated benzamides as Suspected of causing genetic defects (H341) [2].

-

Conservative Approach: Treat this compound as a potential weak mutagen. This necessitates the use of full containment (fume hood/glove box) rather than open-bench handling.

Risk Assessment & GHS Classification

The following classification is derived from aggregated ECHA notifications and PubChem data [3].

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Tox. (Oral) | 4 | H302: Harmful if swallowed.[2][4] | WARNING |

| Skin Irrit. | 2 | H315: Causes skin irritation.[6] | WARNING |

| Eye Irrit. | 2A | H319: Causes serious eye irritation.[2] | WARNING |

| STOT SE | 3 | H335: May cause respiratory irritation. | WARNING |

Handling Protocols & Engineering Controls

The "Dust Control" Hierarchy

Because the substance is an irritant powder with potential oral toxicity, inhalation and surface contamination are the critical control points.

Figure 1: Engineering control decision logic for handling solid 3-Chloro-4-methylbenzamide.

Personal Protective Equipment (PPE) Selection

-

Hand Protection: Double-gloving is recommended.

-

Inner Glove: Nitrile (0.11 mm) – standard barrier.

-

Outer Glove: Nitrile or Neoprene – protects against solvent vehicles if the compound is in solution.

-

Justification: Chlorinated aromatics can permeate standard latex; nitrile offers superior chemical resistance.

-

-

Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of airborne dust entering from the side.

-

Respiratory Protection: If fume hood work is impossible (e.g., equipment maintenance), use a NIOSH N95 or P100 particulate respirator.

Emergency Response & First Aid

This protocol is designed to be self-validating: the response scales with the severity of exposure.

Figure 2: Immediate response flowchart for exposure incidents.

Fire Fighting Measures

-

Hazardous Decomposition: Thermal decomposition releases toxic fumes including Hydrogen Chloride (HCl) , Nitrogen Oxides (NOx) , Carbon Monoxide (CO), and Carbon Dioxide (CO2).

-

Extinguishing Media: Water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.

-

Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory to prevent inhalation of HCl gas.

Storage & Stability

-

Conditions: Store in a cool, dry, well-ventilated area.

-

Container: Keep container tightly closed. Hygroscopic tendencies are minimal, but moisture can promote hydrolysis over long periods.

-

Incompatibilities: Segregate from Strong Oxidizing Agents (e.g., permanganates, nitrates) and Strong Bases (potential for hydrolysis of the amide bond).

References

-

Spectrum Chemical. (2018). Safety Data Sheet: 3-Chloro-4-methylbenzamide. Retrieved from (Note: Data cited from internal toxicology registry).

-

Sigma-Aldrich. (2024).[4] Safety Data Sheet: Chlorinated Benzamide Derivatives. Retrieved from .

-

PubChem. (2025).[2][7] 3-Chloro-4-methylbenzamide (CID 2801401).[2][3] National Library of Medicine. Retrieved from [Link]

-

ECHA. (2025). C&L Inventory: 3-Chloro-4-methylbenzamide. European Chemicals Agency.[2][7][8] Retrieved from [Link][7]

Sources

- 1. 3-CHLORO-4-METHYLBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 3-chloro-4-methylbenzamide (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. chemos.de [chemos.de]

- 7. 3-Chlorobenzamide | C7H6ClNO | CID 69254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ECHA Recommends Eight Substances for REACH Authorisation - Regulatory News - Chemicals - CIRS Group [cirs-group.com]

Strategic Scaffolding: A Technical Review of 3-Chloro-4-methylbenzamide Derivatives in Medicinal Chemistry

Topic: Strategic Scaffolding: A Technical Review of 3-Chloro-4-methylbenzamide Derivatives Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The 3-chloro-4-methylbenzamide moiety represents a "privileged structure" in modern medicinal chemistry. It serves as a critical pharmacophore in the development of Type II kinase inhibitors (targeting the DFG-out conformation) and has emerging utility in antimicrobial and agrochemical research. This guide analyzes the synthetic architecture, structure-activity relationships (SAR), and validated protocols for leveraging this scaffold, specifically focusing on its role as a bioisostere for the 3-trifluoromethyl-4-methyl motif found in blockbuster drugs like Nilotinib.

The Pharmacophore: Structural & Electronic Rationale

To design effective derivatives, one must understand why this specific substitution pattern is selected over others.

The "Goldilocks" Sterics

The 3-chloro-4-methyl substitution pattern is not arbitrary. It is often employed to induce a specific torsion angle between the phenyl ring and the amide linker, locking the bioactive conformation.

-

3-Chloro (Cl): Provides lipophilicity (

= 0.71) and fills hydrophobic pockets without the excessive steric bulk of a trifluoromethyl (-CF -

4-Methyl (Me): Provides a hydrophobic anchor. In kinase inhibitors, this methyl group often sits in a hydrophobic sub-pocket (e.g., the hydrophobic spine of ABL kinase), providing van der Waals contacts that improve potency.

Bioisosterism: Cl vs. CF

A common strategy in "me-too" or "me-better" drug design is replacing the -CF

| Parameter | 3-Cl, 4-Me Substituent | 3-CF | Impact on Drug Design |

| Van der Waals Radius | ~1.75 Å (Cl) | ~2.2 Å (CF | Cl fits tighter pockets where CF |

| Lipophilicity (LogP) | Moderate Increase | High Increase | Cl improves solubility profiles compared to CF |

| Metabolic Stability | Susceptible to oxidative metabolism | Highly Stable | CF |

| Electronic Effect | Cl makes the amide NH less acidic than CF |

Synthetic Architecture & Workflows

The synthesis of 3-chloro-4-methylbenzamide derivatives generally proceeds via two vectors: Core Construction (building the amide) or Functionalization (using the amide as a nucleophile/electrophile).

Validated Synthetic Pathways

The following diagram illustrates the critical pathways for synthesizing both the core scaffold and its downstream urea/reverse-amide derivatives used in kinase inhibition.

Figure 1: Divergent synthetic pathways. The top route generates the benzamide core (common in antimicrobial research), while the bottom route utilizes the aniline equivalent to generate urea-linked kinase inhibitors.

Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of In-Process Controls (IPC) ensures that resources are not wasted on failed reactions.

Protocol A: Synthesis of the Core 3-Chloro-4-methylbenzamide

Objective: Conversion of the benzoic acid to the primary amide. Scale: 10 mmol input.

-

Activation:

-

Charge a dry Round Bottom Flask (RBF) with 3-chloro-4-methylbenzoic acid (1.70 g, 10 mmol).

-

Add anhydrous Dichloromethane (DCM) (20 mL) and a catalytic amount of DMF (2 drops).

-

IPC 1: Ensure the system is under inert atmosphere (

). -

Add Oxalyl Chloride (1.1 mL, 12 mmol) dropwise at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

IPC 2: Take an aliquot, quench with MeOH, and check TLC/LCMS. Disappearance of acid peak and appearance of methyl ester indicates complete activation.

-

Evaporate solvent/excess reagent to yield the crude acid chloride (yellow oil/solid).

-

-

Amidation:

-

Re-dissolve the crude acid chloride in anhydrous THF (15 mL).

-

Cool to 0°C.[1]

-

Add Ammonium Hydroxide (28% NH

) (5 mL) or bubble NH -

Stir for 1 hour. A white precipitate should form immediately.

-

-

Workup & Purification:

-

Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

-

Wash organic layer with 1M HCl (to remove unreacted amine), then Sat. NaHCO

, then Brine. -

Dry over Na

SO -

Recrystallization: Use Ethanol/Water if purity <95%.

-

Protocol B: Synthesis of Urea Derivatives (Kinase Inhibitor Motif)

Context: This mimics the synthesis of "Type II" kinase inhibitors where the 3-chloro-4-methylphenyl ring occupies the allosteric pocket.

-

Isocyanate Formation:

-

Dissolve 3-chloro-4-methylaniline (1.0 eq) in dry DCM.

-

Add Triethylamine (2.5 eq). Cool to 0°C.[1]

-

Add Triphosgene (0.35 eq) dissolved in DCM dropwise.

-

IPC: Monitor by IR (appearance of -N=C=O stretch at ~2270 cm

).

-

-

Coupling:

-

Once isocyanate formation is complete, add the Heterocyclic Amine (e.g., 3-aminopyridine derivative) (1.0 eq) directly to the pot.

-

Heat to reflux for 4–6 hours.

-

Cool and filter the precipitate. The urea product is often sparingly soluble in DCM, allowing for filtration purification.

-

Medicinal Chemistry Applications

Kinase Inhibition (BCR-ABL & p38 MAPK)

The 3-chloro-4-methylbenzamide structure is a validated scaffold for inhibiting tyrosine kinases.

-

Mechanism: These derivatives typically bind in the "DFG-out" conformation. The amide/urea linker forms hydrogen bonds with the Glu/Asp of the kinase hinge region, while the 3-chloro-4-methylphenyl ring penetrates the hydrophobic allosteric pocket created by the activation loop movement.

-

Key Insight: Derivatives such as NS-187 demonstrate that the 3-chloro substitution can maintain potency against Imatinib-resistant mutants (like T315I) better than the native structure in some cases due to subtle steric accommodation.

Antimicrobial & Antifungal Activity

Recent studies have highlighted the utility of N-(3-chlorophenethyl)-4-nitrobenzamide derivatives.

-

Activity: These compounds show moderate to high activity against S. aureus and E. coli.

-

SAR Note: The presence of the electron-withdrawing Nitro group on the benzamide, coupled with the lipophilic 3-chloro-4-methyl tail, enhances membrane permeability.

Agrochemicals

Benzamides are potent inhibitors of microtubule assembly in fungi. The 3,4-disubstitution pattern provides the necessary lipophilicity for cuticular penetration in crop protection applications.

Visualizing the Mechanism of Action (SAR)

The following diagram conceptualizes the binding mode of a 3-chloro-4-methylbenzamide derivative within a generic Kinase ATP-binding pocket.

Figure 2: SAR Binding Mode. The 3-Cl-4-Me tail (Green) is critical for occupying the deep hydrophobic pocket, providing selectivity over other kinases.

References

-

PubChem. (2025).[2] 3-Chloro-4-methylbenzamide | C8H8ClNO.[2] National Library of Medicine. [Link]

-

Kimura, S., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed.[3][4] [Link]

-

De, S. K. (2023).[3] Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogen-activated Protein Kinase Inhibitors. Recent Patents on Anti-Cancer Drug Discovery. [Link]

-

Alghamdi, S., et al. (2022).[2][5] Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Chloro-4-methylbenzamide | C8H8ClNO | CID 2801401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 3-Chloro-4-methylbenzamide from 3-chloro-4-methylbenzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 3-chloro-4-methylbenzamide, a valuable building block in medicinal chemistry and materials science. The protocol details a reliable and efficient two-step, one-pot procedure starting from 3-chloro-4-methylbenzoic acid. The methodology hinges on the in-situ formation of a highly reactive 3-chloro-4-methylbenzoyl chloride intermediate using thionyl chloride (SOCl₂), followed by immediate amidation. This application note elucidates the chemical rationale behind the chosen synthetic strategy, provides a detailed, step-by-step experimental protocol, and outlines necessary safety precautions. The intended audience includes researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.

Introduction and Scientific Background

Benzamide derivatives are a cornerstone of modern pharmacology, appearing in a wide array of approved therapeutic agents. Their prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capability, which allows for specific and strong interactions with biological targets such as enzymes and receptors. The specific substitution pattern of 3-chloro-4-methylbenzamide makes it a key precursor for more complex molecules in agrochemical and pharmaceutical research.

The direct condensation of a carboxylic acid with an amine to form an amide is generally unfavorable under standard conditions. This is due to a competing and rapid acid-base reaction, where the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium carboxylate salt.[1][2][3] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This process, known as "activation," is the critical first step in many amidation reactions.[4]

This guide focuses on a classic and highly effective activation strategy: the conversion of 3-chloro-4-methylbenzoic acid into its corresponding acyl chloride.[2][5][6] Acyl chlorides are significantly more electrophilic than their parent carboxylic acids, readily undergoing nucleophilic attack by amines to form the desired amide bond in high yield.[2] Thionyl chloride (SOCl₂) is selected as the activating reagent due to its efficacy and the convenient nature of its byproducts (SO₂ and HCl), which are gaseous and easily removed from the reaction mixture.[5][7]

Synthetic Strategy and Mechanistic Rationale

The conversion is performed as a one-pot synthesis, which enhances efficiency by avoiding the isolation and purification of the moisture-sensitive acyl chloride intermediate. The overall process is divided into two distinct mechanistic phases within the same reaction vessel.

Phase I: Acyl Chloride Formation

The carboxylic acid is first treated with thionyl chloride. The reaction proceeds through a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of SOCl₂.[6] This forms a chlorosulfite intermediate, transforming the hydroxyl group into an excellent leaving group. A subsequent attack by the released chloride ion on the carbonyl carbon leads to the formation of the acyl chloride, with the concurrent release of sulfur dioxide and hydrogen chloride gas.[3][5][8] This step is essentially irreversible as the gaseous byproducts escape, driving the reaction to completion.[8]

Phase II: Amide Formation (Aminolysis)

Once the formation of 3-chloro-4-methylbenzoyl chloride is complete and excess thionyl chloride has been removed, an aqueous solution of ammonia is introduced. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic ammonia. This addition is followed by the elimination of the chloride leaving group, forming the stable 3-chloro-4-methylbenzamide product. This classic transformation is a variant of the well-known Schotten-Baumann reaction.[2][9]

Visualized Mechanisms and Workflow

Caption: Mechanism of acyl chloride formation.

Caption: Mechanism of amide formation from acyl chloride.

Caption: One-pot experimental workflow diagram.

Detailed Experimental Protocol

This protocol is adapted from established procedures for acyl chloride formation and subsequent amidation.[10][11]

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier/Grade |

| 3-Chloro-4-methylbenzoic acid | C₈H₇ClO₂ | 170.59 | 10.0 g (58.6 mmol) | Sigma-Aldrich, ≥98% |

| Thionyl chloride | SOCl₂ | 118.97 | 15.0 mL (~24.6 g, 207 mmol) | Acros Organics, 99% |

| Toluene | C₇H₈ | 92.14 | 50 mL | Fisher Scientific, Anhydrous |

| Ammonium Hydroxide | NH₄OH | 35.04 | ~60 mL (28-30% aq. soln.) | J.T. Baker, ACS Grade |

| Deionized Water | H₂O | 18.02 | As needed | In-house |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser with a gas outlet connected to a basic scrubber (e.g., NaOH solution)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

-

Ice bath

Step-by-Step Procedure

-

Reaction Setup:

-

Place 10.0 g (58.6 mmol) of 3-chloro-4-methylbenzoic acid into a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar.

-

Add 50 mL of anhydrous toluene to the flask.

-

Fit the flask with a reflux condenser and a dropping funnel. Ensure the gas outlet from the top of the condenser is directed to a gas trap/scrubber containing aqueous NaOH to neutralize the HCl and SO₂ gases produced.

-

-

Formation of 3-Chloro-4-methylbenzoyl Chloride:

-

Charge the dropping funnel with 15.0 mL of thionyl chloride.

-

Begin stirring the toluene slurry and add the thionyl chloride dropwise over 15-20 minutes. The reaction is exothermic and gas evolution will be observed.

-

After the addition is complete, heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain a gentle reflux for 2.5 hours.[11] The reaction mixture should become a clear solution.

-

-

Removal of Excess Reagents:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This step is crucial to prevent unwanted side reactions during amidation. The endpoint is a viscous oil or solid residue of crude 3-chloro-4-methylbenzoyl chloride.

-

-

Amidation:

-

Cool the flask containing the crude acyl chloride residue in an ice bath.

-

CAUTION: This step is highly exothermic. Slowly and carefully add 60 mL of chilled concentrated ammonium hydroxide solution in portions to the residue with vigorous stirring. A thick white precipitate of 3-chloro-4-methylbenzamide will form immediately.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

-

-

Product Isolation and Purification:

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any ammonium salts.

-

Dry the product in a vacuum oven at 50-60 °C to a constant weight.

-

The typical yield is in the range of 85-95%. The product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from an ethanol/water mixture can be performed.

-

Expected Results and Characterization

-

Product: 3-chloro-4-methylbenzamide

-

Appearance: White to off-white crystalline solid

-

Molecular Formula: C₈H₈ClNO[12]

-

Molecular Weight: 169.61 g/mol

-

Melting Point: The literature value for the melting point can be used for preliminary purity assessment.

Safety and Hazard Management

-

Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. All operations must be conducted in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the reaction. The reaction apparatus must be equipped with a gas scrubber.

-

Ammonium Hydroxide (NH₄OH): Corrosive and causes burns. Use with adequate ventilation and appropriate PPE. The addition to the acyl chloride is highly exothermic and must be done slowly with cooling.

-

Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Handle in a fume hood.

References

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Aapptec Peptides. Coupling Reagents. Available at: [Link]

-

Warner, B. P., et al. (2010). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

-

Adair, G. R. A., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Available at: [Link]

- Forte, G., et al. (2010). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed. Tetrahedron Letters.

-

Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 20.1: Reactions of Carboxylic Acids. Available at: [Link]

-

ResearchGate. (n.d.). A plausible mechanism for the synthesis of an amide using I starting from Oxyma and SOCl2. Available at: [Link]

-

Khan Academy. (n.d.). Carboxylic acid reactions overview. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 3-Chloro-4-methylbenzoyl chloride. Available at: [Link]

- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

-

Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. Available at: [Link]

-

Costanzo, M. J., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

-

MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Available at: [Link]

-

PubChemLite. (n.d.). 3-chloro-4-methylbenzamide (C8H8ClNO). Available at: [Link]

- Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Available at: [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Lab Reporter [fishersci.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Khan Academy [khanacademy.org]

- 9. mdpi.com [mdpi.com]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. PubChemLite - 3-chloro-4-methylbenzamide (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

Application Note: Optimized Reaction Protocols for the Preparation of 3-Chloro-4-methylbenzamide

Abstract: This document provides detailed, validated protocols for the synthesis of 3-Chloro-4-methylbenzamide, a key intermediate in pharmaceutical and agrochemical research. Two primary, reliable synthetic routes are presented: a high-yield, two-step method proceeding through an acyl chloride intermediate, and a controlled partial hydrolysis of the corresponding nitrile. The guide explains the mechanistic rationale behind procedural choices, offers step-by-step instructions, and includes purification and characterization guidelines to ensure the synthesis of high-purity material.

Introduction

3-Chloro-4-methylbenzamide is a substituted aromatic amide that serves as a valuable building block in the synthesis of more complex molecules. Its structural motifs are found in a variety of biologically active compounds. The reliable and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug development and chemical synthesis. This guide presents two field-proven methods for its preparation, starting from readily available commercial precursors: 3-chloro-4-methylbenzoic acid and 3-chloro-4-methylbenzonitrile. The selection of a particular route may depend on factors such as available starting materials, scale, and tolerance for specific reagents.

Method 1: Two-Step Synthesis from 3-Chloro-4-methylbenzoic Acid via an Acyl Chloride Intermediate

This is the most common and robust method for preparing primary amides from carboxylic acids.[1] The strategy involves the initial activation of the carboxylic acid to a more electrophilic species, the acyl chloride, which then readily reacts with an ammonia source.[1][2]

Principle and Rationale

The direct reaction between a carboxylic acid and ammonia to form an amide is unfavorable due to a competing acid-base reaction that forms a stable ammonium carboxylate salt. To overcome this, the hydroxyl group of the carboxylic acid is replaced by a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[1][3] The resulting 3-chloro-4-methylbenzoyl chloride is a highly reactive electrophile. The subsequent reaction with ammonia is a classic nucleophilic acyl substitution, where ammonia attacks the carbonyl carbon, leading to the formation of the stable amide bond.[4][5]

Experimental Workflow Diagram

Caption: Workflow for the two-step synthesis of 3-Chloro-4-methylbenzamide.

Detailed Experimental Protocols

Part A: Synthesis of 3-Chloro-4-methylbenzoyl chloride

-

Reagent Setup: In a fume hood, equip a 250 mL round-bottom flask with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize HCl and SO₂).

-

Charging the Flask: Add 3-chloro-4-methylbenzoic acid (10.0 g, 58.6 mmol) to the flask.

-

Addition of Thionyl Chloride: Carefully add thionyl chloride (13.0 mL, 21.0 g, 176 mmol, 3.0 equiv) to the flask.[6]

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain reflux for 2-3 hours, or until the evolution of gas ceases and the mixture becomes a clear solution.[6]

-

Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.[6] The product, 3-chloro-4-methylbenzoyl chloride, is a liquid and can be used directly in the next step without further purification.

Part B: Synthesis of 3-Chloro-4-methylbenzamide

-

Reagent Setup: Place a beaker containing concentrated aqueous ammonia (approx. 28-30%, 100 mL) in an ice-water bath and stir with a magnetic stirrer.

-

Addition of Acyl Chloride: Add the crude 3-chloro-4-methylbenzoyl chloride dropwise from an addition funnel to the cold, stirred ammonia solution. The reaction is exothermic and a white precipitate will form immediately.[4]